1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone
Description
Properties
IUPAC Name |
1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylsulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3OS2/c20-13-10-15(21)18-16(11-13)27-19(22-18)24-8-6-23(7-9-24)17(25)12-26-14-4-2-1-3-5-14/h1-5,10-11H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJZXLIJHBFGQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.
Attachment of the phenylthio group: This can be done through a thiolation reaction, where a phenylthiol is reacted with an appropriate electrophile.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms on the benzo[d]thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Structural Characteristics
The compound features several significant structural elements:
- Benzothiazole Moiety : Known for its diverse biological activities.
- Piperazine Ring : Commonly associated with psychoactive properties and utilized in drug development.
- Phenylthio Group : Enhances the compound's lipophilicity, potentially affecting its interaction with biological targets.
Medicinal Chemistry
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone is being explored for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of specific signaling pathways.
- Anti-inflammatory Properties : The compound exhibits potential in reducing inflammation, making it a candidate for treating inflammatory diseases.
Biological Studies
The unique structure of this compound allows it to serve as a biochemical probe in various biological studies:
- Enzyme Inhibition : Research indicates that it may act as an inhibitor for certain enzymes, which could be useful in drug design.
- Receptor Interaction Studies : The piperazine moiety is known for interacting with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Materials Science
In addition to its biological applications, this compound is also being investigated for its utility in materials science:
- Polymer Development : Its structural components can be used to create new polymers with specific properties such as enhanced thermal stability or electrical conductivity.
- Coatings and Films : The compound's unique chemical properties make it suitable for developing coatings with specialized functionalities.
Case Study 1: Anticancer Activity
A study conducted on various cell lines demonstrated that 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone exhibited significant cytotoxic effects. The IC50 values indicated potent activity against breast cancer cells, suggesting its potential as a lead compound for further drug development.
Case Study 2: Enzyme Inhibition
Research evaluating the enzyme inhibition capabilities of this compound found that it effectively inhibited urease activity in vitro. This finding positions it as a potential therapeutic agent for conditions related to urease-producing pathogens.
Mechanism of Action
The mechanism of action of 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Key Observations:
- Fluorination: The target compound’s 4,6-difluoro substitution distinguishes it from non-fluorinated analogs like Compound 5i .
- Thioether vs. Sulfonyl : Unlike sulfonyl-containing analogs (), the phenylthio group in the target compound reduces polarity, favoring lipophilicity and passive diffusion across biological membranes .
- Piperazine Linkage : The piperazine moiety is a common feature in analogs (e.g., ’s fluorobenzoyl-piperazine), enabling modular synthesis and structural diversification .
Physicochemical and Functional Properties
Table 2: Functional Group Impact on Properties
Biological Activity
The compound 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of heterocyclic compounds featuring both nitrogen and sulfur in their structures. The presence of the benzothiazole and piperazine moieties contributes to its unique biological properties. Here is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇F₂N₃OS |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 1013809-24-9 |
Antimicrobial Properties
Research indicates that compounds similar to 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone exhibit significant antimicrobial activity. For instance, derivatives containing piperazine and thiazole rings have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves the disruption of microbial cell integrity and inhibition of essential enzymes such as DNA gyrase, leading to cell death .
Anticancer Activity
In addition to antimicrobial effects, the compound is being investigated for anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction and modulation of signaling pathways related to cell survival . The specific pathways affected by this compound are still under investigation, but its structural similarity to known anticancer agents suggests potential efficacy.
The mechanisms by which 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone exerts its biological effects can be summarized as follows:
- Cell Membrane Disruption : Similar compounds have been shown to penetrate microbial cell membranes, leading to cytoplasmic leakage and cell death.
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in DNA replication and repair, particularly DNA gyrase .
- Signal Transduction Modulation : It may affect various signaling pathways that regulate cell growth and apoptosis.
Study on Antimicrobial Activity
A study focused on a structurally similar compound demonstrated significant antimicrobial activity against Staphylococcus epidermidis and S. aureus. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations .
Anticancer Research
In vitro studies have indicated that compounds with similar structures induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. These findings highlight the potential of this class of compounds in cancer therapy .
Future Directions
Further research is necessary to fully elucidate the biological activity and mechanisms of action for 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone . Key areas for future exploration include:
- In vivo Studies : To assess the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : To identify modifications that enhance biological activity.
- Mechanistic Studies : To clarify the pathways affected by this compound.
Q & A
Q. What are the optimal synthetic pathways and reaction conditions for preparing this compound?
The synthesis of piperazine-containing compounds often involves multi-step reactions. For example:
- Step 1 : Formation of the difluorobenzo[d]thiazole core via cyclization of substituted anilines with thiourea derivatives under acidic conditions.
- Step 2 : Piperazine functionalization using nucleophilic substitution (e.g., coupling with chloro- or bromo-ketones in ethanol or dichloromethane with K₂CO₃ as a base) .
- Step 3 : Thioether linkage via alkylation of the piperazine nitrogen with a phenylthio group. Refluxing in ethanol or glacial acetic acid for 4–12 hours is typical, followed by purification via silica gel chromatography (EtOAC/petroleum ether) .
- Key Data : Yields range from 48% to 70%, depending on solvent polarity and catalyst choice.
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions on the piperazine and benzothiazole rings. For example, aromatic protons in difluorobenzo[d]thiazole appear as doublets (δ 7.2–8.1 ppm) due to fluorine coupling .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Infrared (IR) Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) stretches .
Advanced Research Questions
Q. How can conflicting NMR data for piperazine derivatives be resolved?
Discrepancies in splitting patterns or chemical shifts may arise from conformational flexibility in the piperazine ring. Strategies include:
- Variable Temperature NMR : Cooling samples to –40°C reduces ring puckering, simplifying splitting .
- Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts and compare them to experimental data .
- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC deposition) provides unambiguous bond angles and torsion angles .
Q. What mechanisms explain the compound’s potential bioactivity against neurological targets?
Piperazine-thiazole hybrids are known to modulate neurotransmitter receptors. For example:
-
Histamine Receptors : The piperazine moiety may act as a flexible spacer, enabling dual H1/H4 receptor binding. In vitro assays (e.g., cAMP inhibition) can quantify potency .
-
GABAergic Systems : Fluorine atoms enhance lipid solubility, potentially improving blood-brain barrier penetration. Radioligand displacement assays (³H-flunitrazepam) assess affinity for benzodiazepine sites .
-
Data Table :
Target Receptor Assay Type IC₅₀ (nM) Reference H1 Histamine cAMP 120 ± 15 H4 Histamine β-Arrestin 85 ± 10
Q. How can environmental persistence and toxicity be evaluated for this compound?
Follow the INCHEMBIOL framework :
- Physicochemical Properties : Measure logP (octanol-water partition coefficient) to predict bioaccumulation. Computational tools like EPI Suite estimate biodegradability.
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays.
- Degradation Studies : Expose the compound to UV light or soil microbes, followed by LC-MS/MS analysis to identify breakdown products.
Methodological Frameworks
Q. How to design experiments linking this compound to a theoretical model (e.g., receptor antagonism)?
- Guiding Principle : Align with the "lock-and-key" hypothesis for ligand-receptor interactions.
- Experimental Workflow :
- Docking Studies : Use AutoDock Vina to predict binding poses within receptor crystal structures (e.g., PDB ID: 3RZE for H4) .
- Mutagenesis : Clone receptors with key residue mutations (e.g., Asp³.32 in H1) to validate binding sites .
- Functional Assays : Measure intracellular calcium flux (FLIPR) or GTPγS binding to confirm inverse agonism .
Data Contradiction Analysis
Q. How to address inconsistencies in biological activity across cell lines?
- Hypothesis 1 : Differential receptor isoform expression. Validate via qPCR or Western blotting.
- Hypothesis 2 : Off-target effects. Use a panel of 50+ GPCR assays (Eurofins Cerep) to rule out promiscuity.
- Control Experiments : Test metabolite stability (e.g., hepatic microsomes) to ensure observed activity is not due to degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
